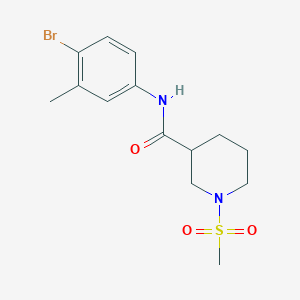![molecular formula C17H28N2O3 B6130037 2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6130037.png)
2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-6-methoxyphenol, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1994 by researchers at Merck & Co., Inc. and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-6-methoxyphenol acts as a selective antagonist at the dopamine D4 receptor, which is predominantly expressed in the prefrontal cortex and limbic system. By blocking the activity of this receptor, 2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-6-methoxyphenol is thought to modulate dopamine signaling in these regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-6-methoxyphenol can modulate a variety of biochemical and physiological processes. For example, it has been shown to decrease the firing rate of dopamine neurons in the prefrontal cortex, which may contribute to its antipsychotic effects. It has also been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-6-methoxyphenol in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more precise modulation of dopamine signaling in specific brain regions. However, one limitation is that its pharmacokinetic properties may limit its effectiveness in vivo, particularly in terms of its ability to cross the blood-brain barrier.
Future Directions
There are several potential future directions for research on 2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-6-methoxyphenol. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs of abuse that act on the dopamine system. Another area of interest is its potential use in the treatment of Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain. Additionally, further research is needed to better understand the mechanisms underlying its therapeutic effects, as well as its potential limitations and side effects.
Synthesis Methods
The synthesis of 2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-6-methoxyphenol involves several steps. The starting material is 2,6-dimethoxyphenol, which is first reacted with 3-chloro-2-hydroxypropylamine to form the corresponding ether. This intermediate is then reacted with isopropylmagnesium bromide to give the tertiary alcohol, which is then converted to the corresponding tosylate. The tosylate is then reacted with 3-(2-hydroxyethyl)-4-piperazinylmethyl chloride to give the final product, 2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-6-methoxyphenol.
Scientific Research Applications
2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-6-methoxyphenol has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia, bipolar disorder, and attention-deficit/hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of drug addiction and Parkinson's disease.
properties
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-13(2)19-9-8-18(12-15(19)7-10-20)11-14-5-4-6-16(22-3)17(14)21/h4-6,13,15,20-21H,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPNLTHTIYCIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(cyclopropylmethyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6129959.png)

![N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-phenylacetamide](/img/structure/B6129972.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6129973.png)
![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B6129976.png)
![1-[3-(methylthio)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6129977.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6129984.png)


![ethyl 3-(2-phenylethyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6130019.png)
![1,3-dicyclohexyl-5-[(cyclopropylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6130036.png)
![2-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}methyl)-6-methylpyridine](/img/structure/B6130041.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6130043.png)
![1-cyclopropyl-6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6130051.png)